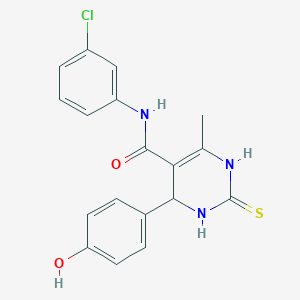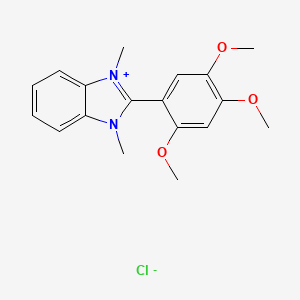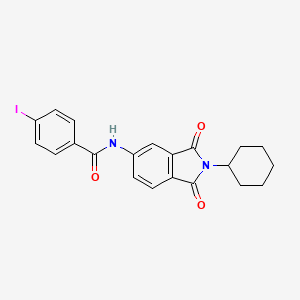
(2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine, also known as TMA-2, is a psychoactive substance belonging to the family of phenethylamines. It is a potent hallucinogen and has been the subject of scientific research for its potential therapeutic applications.
作用機序
(2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine acts primarily as a partial agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. It also has affinity for other serotonin receptors, as well as dopamine and norepinephrine receptors. The exact mechanism of action of (2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine is not fully understood, but it is believed to modulate the activity of the default mode network in the brain, which is involved in self-referential thinking and emotional processing.
Biochemical and Physiological Effects
(2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine induces a range of psychedelic effects, including altered perception, thought, and mood. It can also cause physical effects such as dilated pupils, increased heart rate and blood pressure, and tremors. (2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine has been shown to increase brain activity in regions associated with visual processing and emotional regulation, as well as to enhance connectivity between different brain networks.
実験室実験の利点と制限
(2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine has several advantages for use in lab experiments, including its potent and selective pharmacological effects, its long duration of action, and its potential therapeutic applications. However, it also has several limitations, including its illegal status in many countries, its potential for abuse and adverse effects, and the need for careful dosing and monitoring.
将来の方向性
There are several potential future directions for research on (2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine. These include further investigation of its therapeutic potential, particularly in the treatment of depression, anxiety, and PTSD. There is also a need for more studies on its mechanism of action and its effects on brain function and connectivity. Additionally, there is a need for more research on the safety and efficacy of (2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine, as well as its potential for abuse and addiction. Finally, there is a need for the development of new synthetic methods for (2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine that are more efficient and scalable.
合成法
(2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine can be synthesized through several methods, including the reduction of 3,4,5-trimethoxyphenylacetone with aluminum amalgam or sodium borohydride, or the condensation of 2-methylbenzaldehyde with 3,4,5-trimethoxybenzylamine in the presence of a reducing agent. The purity and yield of (2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine can be improved through recrystallization and chromatography techniques.
科学的研究の応用
(2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine has been studied for its potential therapeutic applications, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have a rapid onset of action and a long duration of effects, making it a promising candidate for psychedelic-assisted therapy. (2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine has also been studied for its potential neuroprotective effects and its ability to enhance cognitive function.
特性
IUPAC Name |
1-(2-methylphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-13-7-5-6-8-15(13)12-19-11-14-9-16(20-2)18(22-4)17(10-14)21-3/h5-10,19H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHMBRTYPFFTSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(dimethylamino)benzylidene]-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5233153.png)
![2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5233157.png)

![N-(4-chlorophenyl)-N-[3-(cyclohexylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B5233177.png)
![(1H-benzimidazol-2-ylmethyl){[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B5233182.png)
![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5233191.png)
![11-(4-bromophenyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233192.png)


![6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5233211.png)
![methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate](/img/structure/B5233220.png)
![2-chloro-6-methoxy-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B5233225.png)

